An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal: Core Properties and Methodologies
An In-depth Technical Guide to 3-(Thiophen-2-yl)propanal: Core Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-(Thiophen-2-yl)propanal, a thiophene derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and predictive models to offer a robust profile. It covers physicochemical properties, proposed synthetic and purification protocols, and predicted spectroscopic data for characterization. Furthermore, this guide discusses the potential biological significance of 3-(Thiophen-2-yl)propanal in the context of the known activities of thiophene-containing compounds. All quantitative data is presented in structured tables, and key experimental workflows are visualized using logical diagrams.
Introduction
Thiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in numerous approved drugs.[2] Thiophene-containing molecules have demonstrated diverse biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] The aldehyde functional group, being a versatile synthetic handle, further enhances the potential of thiophene aldehydes as intermediates in the synthesis of novel therapeutic agents.[5] This guide focuses on the saturated aldehyde, 3-(Thiophen-2-yl)propanal, providing a detailed examination of its fundamental characteristics.
Physicochemical Properties
| Property | Value (3-(Thiophen-2-yl)propanal) | Value (3-(Thiophen-2-yl)prop-2-enal) | Data Source |
| Molecular Formula | C₇H₈OS | C₇H₆OS | PubChem[6][7] |
| Molecular Weight | 140.20 g/mol | 138.19 g/mol | PubChem[6][7] |
| CAS Number | Not assigned | 14756-03-7 | PubChem[7] |
| Appearance | Predicted: Colorless to pale yellow liquid | - | - |
| Boiling Point | Predicted: Higher than 3-(Thiophen-2-yl)prop-2-enal | - | - |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | - | - |
| XLogP3 | 1.8 (Predicted) | 1.6 | PubChem[6][7] |
Synthesis and Purification
A plausible and efficient synthetic route to 3-(Thiophen-2-yl)propanal is the selective reduction of the carbon-carbon double bond of the readily available α,β-unsaturated aldehyde, 3-(Thiophen-2-yl)prop-2-enal.
Experimental Protocol: Selective Catalytic Hydrogenation
This protocol is based on general methods for the chemoselective reduction of α,β-unsaturated aldehydes.[8][9][10]
Materials:
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3-(Thiophen-2-yl)prop-2-enal
-
Raney Nickel (catalyst)[8]
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
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Filtration apparatus
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Thiophen-2-yl)prop-2-enal in a suitable solvent (e.g., ethanol).
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(Thiophen-2-yl)propanal.
Purification Protocol
The crude product can be purified using standard laboratory techniques.
Materials:
-
Crude 3-(Thiophen-2-yl)propanal
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Silica gel for column chromatography
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Eluent system (e.g., a mixture of hexane and ethyl acetate)
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Rotary evaporator
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Prepare a silica gel column using the chosen eluent system.
-
Load the crude product onto the column.
-
Elute the column with the eluent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain purified 3-(Thiophen-2-yl)propanal.
Logical Workflow for Synthesis and Purification
Spectroscopic Characterization (Predicted)
The following sections provide predicted spectroscopic data for 3-(Thiophen-2-yl)propanal based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-(Thiophen-2-yl)propanal in CDCl₃ would exhibit characteristic signals for the aldehyde proton, the protons on the thiophene ring, and the two methylene groups of the propyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.7 - 9.8 | Triplet | ~1-2 |
| Thiophene H5 | 7.1 - 7.2 | Doublet of doublets | ~5, 1 |
| Thiophene H3 | 6.9 - 7.0 | Doublet of doublets | ~3.5, 1 |
| Thiophene H4 | 6.8 - 6.9 | Doublet of doublets | ~5, 3.5 |
| Methylene (-CH₂-CHO) | 2.8 - 2.9 | Triplet of doublets | ~7, 1-2 |
| Methylene (Th-CH₂-) | 3.1 - 3.2 | Triplet | ~7 |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the thiophene carbons, and the aliphatic carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 200 - 202 |
| Thiophene C2 | 140 - 142 |
| Thiophene C5 | 127 - 128 |
| Thiophene C3 | 125 - 126 |
| Thiophene C4 | 123 - 124 |
| Methylene (-CH₂-CHO) | 45 - 47 |
| Methylene (Th-CH₂-) | 28 - 30 |
FTIR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the aldehyde and thiophene functionalities.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |
| C-H (aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 |
| C=O (aldehyde) | Stretch | 1720 - 1740 (strong) |
| C-H (thiophene) | Stretch | ~3100 |
| C=C (thiophene) | Stretch | 1500 - 1600 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
Mass Spectrometry
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A peak at m/z = 140.
-
Major Fragments:
-
Loss of the aldehyde group (-CHO): m/z = 111.
-
Cleavage of the propyl chain.
-
Fragments characteristic of the thiophene ring.
-
Reactivity and Potential Biological Significance
The chemical reactivity of 3-(Thiophen-2-yl)propanal is primarily dictated by the aldehyde functional group and the aromatic thiophene ring. The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, making it a valuable synthetic intermediate.[13] The thiophene ring is susceptible to electrophilic substitution, although it is generally less reactive than furan and pyrrole.[14]
While no specific biological activities have been reported for 3-(Thiophen-2-yl)propanal, the broader class of thiophene derivatives exhibits a wide range of pharmacological effects.[1][2][3][4] These include:
-
Antimicrobial Activity: Many thiophene derivatives have shown potent activity against various strains of bacteria and fungi.[3]
-
Anticancer Activity: Thiophene-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Activity: The thiophene scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The presence of both the thiophene moiety and the reactive aldehyde group in 3-(Thiophen-2-yl)propanal suggests its potential as a lead compound or a key intermediate for the synthesis of novel, biologically active molecules. Further screening and derivatization are warranted to explore its therapeutic potential.
Logical Relationship of Thiophene Derivatives to Biological Activity
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 3-(thiophen-2-yl)propanal (C7H8OS) [pubchemlite.lcsb.uni.lu]
- 7. 3-(Thiophen-2-yl)prop-2-enal | C7H6OS | CID 84631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 14. Thiophene - Wikipedia [en.wikipedia.org]
